molecular formula C17H14N2O3 B11417070 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11417070
M. Wt: 294.30 g/mol
InChI Key: UVGMBPBNWKKUSZ-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of an indole ring, a methoxyphenyl group, and an oxoacetamide moiety

Preparation Methods

The synthesis of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of indole-3-carbaldehyde with 3-methoxyaniline, followed by acylation with oxalyl chloride to introduce the oxoacetamide functionality. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Chemical Reactions Analysis

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxoacetamide group to an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide can be compared to other indole derivatives such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(3-methoxyphenyl)-2-oxoacetamide

InChI

InChI=1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-17(21)16(20)14-10-18-15-8-3-2-7-13(14)15/h2-10,18H,1H3,(H,19,21)

InChI Key

UVGMBPBNWKKUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32

Origin of Product

United States

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